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Compound of Interest

Compound Name: (-)-Dihydrocarveol

Cat. No.: B1210190

1.0 Introduction

Dihydrocarveol (DHC) is a monoterpenoid alcohol that plays a significant role in the formulation
of various fragrance and flavor compositions. It is a derivative of carvone and is found naturally
in essential oils like caraway and mint.[1] DHC exists as a mixture of eight sterecisomers, and
its organoleptic properties are highly dependent on the specific isomeric composition.[2] While
the term "dihydrocarveol" in commercial use often refers to an unspecified mixture of these
isomers, this document will focus on the available data pertaining to (-)-Dihydrocarveol and its
general role within the industry. It is critical to note that while dihydrocarveol (isomer
unspecified) is widely used, at least one major industry resource recommends the specific
(1R,2R,5R)-(-)-dihydrocarveol isomer as not for fragrance or flavor use.[3] Therefore, the
application data presented herein primarily pertains to the commercially available isomeric
mixtures.

2.0 Organoleptic Profile

The sensory characteristics of dihydrocarveol are complex, often described as a refreshing and
cooling minty profile with additional woody and spicy notes.

e Odor: The odor is predominantly minty, reminiscent of spearmint, with a distinct cooling effect
that is less sharp than menthol.[2] It possesses camphoraceous undertones, supported by
warm, sweet-woody, and subtle spicy facets.[2] Some sources also describe anise and green
nuances.[4]
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o Flavor/Taste: At a concentration of 15 ppm, the taste is characterized as green and minty
with sweet, weedy, and spicy nuances.[5] In higher concentrations, it can present a slightly
burning, peppery taste with a resemblance to caraway.[5]

3.0 Applications in Industry
Dihydrocarveol is valued for its refreshing scent and flavor-enhancing properties.[6]

e Fragrance Industry: It is utilized to enhance the freshness of perfumes, colognes, and
personal care products like soaps.[6] It serves as a sophisticated freshness modifier, a lifter
for heavy floral accords (e.g., tuberose, gardenia), and a complexifier in woody-herbal
compositions.[2] Its persistence is notable, with a substantivity of 20 hours on a smelling
strip.[2][4]

o Flavor Industry: As a flavoring agent, it imparts a cool, minty taste to food products, including
chewing gum, candies, and beverages.[6] It is also used in imitation pepper, caraway, and
spice blend flavor compositions.[5]

4.0 Quantitative Data Summary
The following tables summarize key quantitative data for dihydrocarveol (isomer unspecified).

Table 1: Physicochemical Properties of Dihydrocarveol (Isomer Unspecified)
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Property Value Source(s)
Molecular Formula C10H180 [1]
Molecular Weight 154.25 g/mol [1]
Appearance Colorless to pale yellow liquid [2][6]
Boiling Point 224-225 °C [5]

Density 0.926 g/mL at 25 °C [5]
Refractive Index iLC.:47700 to 1.48700 @ 20.00 ]

Flash Point 183.00 °F (83.89 °C) [4]

Vapor Pressure 0.100000 mmHg @ 20.00 °C [4]

Table 2: Organoleptic Properties and Sensory Thresholds
Parameter Description Source(s)
Odor Type Minty, cooling, sweet, woody, o]
camphoreous, spicy

Odor Strength Medium [4]
Substantivity 20 hours (on smelling strip) [2][4]

Taste Profile

Green, minty, sweet, weedy,

spicy

[5]

Taste Threshold

15 ppm

[5]

Table 3: Recommended Usage Levels in Consumer Products
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Recommended Max.
Product Type . Source(s)
Concentration

Fragrance Concentrate 6.0% [4]

Alcoholic Beverages up to 500 ppm [5]

5.0 Mechanism of Sensory Perception

The perception of (-)-Dihydrocarveol's aroma and its characteristic cooling sensation are
mediated by distinct biological signaling pathways.

5.1 Olfactory Pathway

The odor of dihydrocarveol is detected by olfactory receptors (ORS) in the nasal epithelium.
The binding of an odorant molecule to its specific G-protein coupled receptor (GPCR) initiates a
signal transduction cascade. This process involves the activation of an olfactory-specific G-
protein (Gaolf), which in turn stimulates adenylyl cyclase to produce cyclic AMP (CAMP).[7][8]
The elevated cAMP levels open cyclic nucleotide-gated (CNG) ion channels, allowing an influx
of Ca2* and Na* ions.[8][9] This influx depolarizes the olfactory receptor neuron, which is
further amplified by a Ca?*-activated CI~ current, triggering an action potential that travels to
the olfactory bulb in the brain for processing.[7][8]
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General Olfactory Signal Transduction Pathway.

5.2 Chemesthetic (Cooling) Pathway via TRPM8

The cooling sensation produced by dihydrocarveol is likely mediated by the Transient Receptor
Potential Melastatin 8 (TRPM8) channel, a well-established sensor for cold temperatures and
cooling agents like menthol.[10][11] TRPMS is a non-selective cation channel expressed in
sensory neurons.[12] When a cooling agonist such as dihydrocarveol binds to the channel, it
induces a conformational change that opens the channel pore.[12] This opening allows an
influx of cations, primarily Ca2* and Na*, into the neuron. The resulting depolarization
generates an action potential that is transmitted to the brain and perceived as a cooling
sensation, distinct from the olfactory perception.[10]
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Proposed Cooling Sensation Pathway via TRPMS.
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Experimental Protocols

Protocol 1: Chiral Analysis of (-)-Dihydrocarveol by Gas Chromatography-Mass Spectrometry
(GC-MS)

1.1 Principle This protocol outlines the separation and quantification of dihydrocarveol
enantiomers from an essential oil or fragrance matrix using gas chromatography with a chiral
stationary phase column, coupled to a mass spectrometer for detection and identification. The
distinct enantiomers will exhibit different retention times on the chiral column.[13][14]

1.2 Equipment & Reagents

e Gas Chromatograph with Mass Spectrometer (GC-MS)

e Chiral capillary column (e.g., Rt-BDEXse, 30 m x 0.32 mm, 0.25 um film thickness)[13]
e Autosampler and 1 pL injection syringe

o Heptane or Dichloromethane (GC grade)

e (-)-Dihydrocarveol analytical standard

o Essential oil or fragrance sample containing dihydrocarveol

o Volumetric flasks, pipettes, and vials

1.3 Sample Preparation

e Prepare a stock solution of the (-)-Dihydrocarveol standard at 1000 pg/mL in heptane.

o Create a series of calibration standards by serially diluting the stock solution (e.g., 1, 5, 10,
50, 100 pg/mL).

o Accurately weigh 100 mg of the sample matrix (e.g., spearmint oil) into a 10 mL volumetric
flask.

¢ Dilute the sample to the mark with heptane, cap, and vortex to mix thoroughly. This results in
a 1% solution.[13]
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Transfer an aliquot to a 2 mL autosampler vial for analysis.

1.4 GC-MS Parameters

Injector: Split mode, Split ratio 10:1, Temperature 200°C[13]

Injection Volume: 1 pL

Carrier Gas: Helium, Constant flow at 5 cc/min (or linear velocity of 80 cm/sec)[13]
Oven Program:

o Initial Temperature: 60°C, hold for 1 min

o Ramp: 2°C/min to 200°C[13]

o Hold: 5 min at 200°C

MS Transfer Line: 250°C

lon Source: 230°C

Mass Range: Scan m/z 40-300

lonization Mode: Electron lonization (El) at 70 eV

1.5 Data Analysis

Identify the peaks for the dihydrocarveol isomers based on their retention times (confirmed
by running the standard) and mass spectra.

Generate a calibration curve by plotting the peak area of the (-)-Dihydrocarveol standard
against its concentration.

Quantify the amount of (-)-Dihydrocarveol in the sample by comparing its peak area to the
calibration curve.

Calculate the enantiomeric ratio by comparing the peak areas of the different isomers.
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Workflow for Chiral GC-MS Analysis.

Protocol 2: Sensory Evaluation of Cooling Effect Intensity

2.1 Objective To quantify the perceived cooling intensity of (-)-Dihydrocarveol in a simple
liquid matrix using a trained sensory panel and a graded intensity scale.[15]
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2.2 Panelist Selection & Training

e Recruit 10-15 panelists who are non-smokers and have no known taste or smell disorders.

o Train panelists to identify and rate the intensity of the "cooling" sensation using reference
standards (e.g., varying low concentrations of L-menthol).

e Ensure panelists can consistently use the 0-10 intensity scale, where 0 is "no cooling
sensation" and 10 is "extremely intense cooling".

2.3 Materials

* (-)-Dihydrocarveol

e Food-grade ethanol

e Deionized water

o Reference sample: 0.01% L-menthol solution

o Control sample: Water with the same percentage of ethanol as test samples

» Unsalted crackers and room temperature water (for palate cleansing)[16]

o Standardized serving cups, coded with random 3-digit numbers[16]

2.4 Sample Preparation

o Prepare a stock solution of (-)-Dihydrocarveol in ethanol.

» Prepare the final test sample by diluting the stock solution in water to the desired
concentration (e.g., 50 ppm). Ensure the final ethanol concentration is below the taste
threshold (<1%).

o Prepare the control and reference samples.

e Pour 20 mL of each sample into the coded cups. Prepare one set for each panelist.

2.5 Procedure

© 2025 BenchChem. All rights reserved. 10/14 Tech Support


https://www.benchchem.com/product/b1210190?utm_src=pdf-body
https://foodsafety.institute/food-fundamentals-chemistry/ideal-sensory-evaluation-environment/
https://foodsafety.institute/food-fundamentals-chemistry/ideal-sensory-evaluation-environment/
https://www.benchchem.com/product/b1210190?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1210190?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

e Conduct the evaluation in individual sensory booths under controlled lighting and
temperature.[16]

e Provide each panelist with the set of samples in a randomized order.[16]

« Instructions for Panelists: a. Rinse your mouth with water and eat a small piece of an
unsalted cracker. b. Take the entire first sample into your mouth, swish for 10 seconds, and
expectorate. c. Wait 30 seconds, then rate the maximum perceived cooling intensity on the
provided 0-10 scale. d. Wait at least 3 minutes, cleansing your palate with water and
crackers, before evaluating the next sample.[16] e. Repeat for all samples.

2.6 Data Analysis

o Collect the intensity ratings from all panelists for each sample.

e Calculate the mean and standard deviation of the intensity ratings for the test sample,
control, and reference.

o Use statistical analysis (e.g., ANOVA followed by post-hoc tests) to determine if the cooling
intensity of the (-)-Dihydrocarveol sample is significantly different from the control and the
reference.
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Workflow for Sensory Evaluation of Cooling Intensity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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